3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid is a compound classified as a 4-aryl piperidine. It serves as a semi-flexible linker in the development of Proteolysis Targeting Chimeras, commonly referred to as PROTACs, which are innovative molecules designed for targeted protein degradation. This compound plays a crucial role in optimizing the three-dimensional orientation of bifunctional protein degraders, enhancing their drug-like properties and efficacy in biochemical applications .
The synthesis of 3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid typically involves several key steps:
The molecular structure of 3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid can be described as follows:
3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid can undergo various chemical reactions, including:
The mechanism of action for 3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid primarily involves its role in PROTACs. These compounds function by recruiting an E3 ubiquitin ligase to target proteins for ubiquitination and subsequent degradation via the proteasome pathway. The semi-flexible linker provided by this compound allows for optimal spatial arrangement between the target protein and ubiquitin ligase, enhancing the efficiency of degradation processes .
The physical and chemical properties of 3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid include:
These properties are crucial for its application in laboratory settings and pharmaceutical development .
3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid has several significant scientific applications:
The synthesis of 3-(((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid (CAS: 1286273-34-4) typically commences with tert-butoxycarbonyl (Boc) protection of 4-aminopiperidine. This critical first step employs di-tert-butyl dicarbonate (Boc₂O) under aqueous alkaline conditions (NaOH) or in polar aprotic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst, achieving protection yields >95% [1] [2]. The resulting Boc-piperidin-4-amine intermediate then undergoes reductive amination with 3-formylbenzoic acid or its ester derivatives. This reaction utilizes sodium borohydride or sodium triacetoxyborohydride in dichloromethane or tetrahydrofuran at 0-25°C, effectively forming the critical C-N bond while preserving the acid functionality [1] .
Recent patent innovations (WO2019232010A1) have optimized this sequence through telescoped reactions: Boc protection directly interfaces with reductive amination without intermediate isolation, reducing processing time by 40% and minimizing yield losses during workup [4]. For acid-sensitive substrates, alternative deprotection methods using AlCl₃ or trimethylsilyl iodide (TMSI) followed by methanolysis prevent tert-butyl cation-mediated side reactions [2].
Table 1: Optimization of Key Synthetic Steps
Reaction Step | Standard Conditions | Optimized Conditions (Patent) | Yield Improvement |
---|---|---|---|
Boc Protection | NaOH/H₂O, 0°C → rt, 2h | DMAP/CH₃CN, rt, 30min | 92% → 98% |
Reductive Amination | NaBH₃CN/CH₂Cl₂, 12h | NaBH(OAc)₃/THF, 3h | 75% → 89% |
Deprotection (if required) | 3M HCl/EtOAc | TMSI then MeOH, 25°C | 80% → 95% |
Efficient conjugation between the Boc-piperidine and benzoic acid components relies on strategically activated carboxyl groups. Methyl or ethyl esters of 3-(aminomethyl)benzoic acid serve as key precursors, enabling amide bond formation via aminolysis under mild conditions. Carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in DMF achieves near-quantitative yields while suppressing racemization [6] . Alternatively, acid chlorides derived from 3-(bromomethyl)benzoic acid exhibit enhanced electrophilicity but require strict moisture control and non-nucleophilic bases like DIEA to prevent hydrolysis [3].
Notably, the aminomethyl linker’s nucleophilicity necessitates temporary protection during ester hydrolysis. Trityl (Trt) groups, removable under mild acidic conditions (1% TFA/DCM), prevent dialkylation byproducts [6]. Post-coupling saponification employs lithium hydroxide in THF/water mixtures at 0°C, selectively cleaving the ester without affecting the Boc group [8] [10].
The Boc group’s orthogonal stability governs this synthesis. It remains intact during reductive amination and ester hydrolysis but is cleanly removed by strong acids (e.g., 50% TFA/DCM) without disrupting the peptide backbone [2] [6]. Scavengers like anisole or thioanisole are essential during Boc deprotection to sequester the tert-butyl cation, preventing electrophilic aromatic substitution on the benzoic acid moiety [2]. For analogues requiring selective manipulation, acid-labile resins (e.g., 2-chlorotrityl chloride resin) enable simultaneous Boc cleavage and solid-phase detachment in one step [6].
Table 2: Orthogonality of Protecting Groups in Synthesis
Protecting Group | Compatible Reactions | Deprotection Conditions | Orthogonal to Boc? |
---|---|---|---|
Boc | Reductive amination, ester hydrolysis | TFA/DCM (20-50%) | Self-orthogonal |
Trt (Trityl) | Esterification, alkylation | 1% TFA/DCM or TFE | Yes |
Methyl ester | Amide coupling, Boc deprotection | LiOH/THF-H₂O | Yes |
Fmoc | Carboxyl activation | Piperidine/DMF (20%) | Yes |
Solid-phase peptide synthesis (SPPS) employs Wang or Rink amide resins functionalized with Fmoc-3-(aminomethyl)benzoic acid. After Fmoc removal (piperidine/DMF), Boc-piperidin-4-amine is coupled via PyBOP/DIEA activation, followed by TFA-mediated cleavage (95% yield). SPPS advantages include rapid purification (simple resin washing) and automation compatibility but suffer from scalability limitations and high resin costs [6].
Conversely, solution-phase synthesis offers superior scalability for kilogram-scale production (e.g., in ampreloxetine precursor synthesis). Polar solvents like DMF or NMP facilitate homogeneous reactions, while continuous extraction removes inorganic salts. Industrial processes (WO2017096996A1) adopt continuous flow hydrogenation for reductive amination, achieving 99% conversion with <0.5% impurities [5] . Economic analyses reveal solution-phase reduces costs by 60% for batches >1kg despite requiring chromatographic purification [4] [5].
Table 3: Throughput and Purity Comparison of Synthesis Methods
Parameter | Solid-Phase (SPPS) | Solution-Phase |
---|---|---|
Scale Limit | <100 mmol | >1,000 mol |
Typical Yield | 85-92% | 88-95% |
Key Impurity | Deletion peptides (<2%) | Di-alkylated byproduct (<0.8%) |
Purification Method | Filtration/washing | Crystallization or chromatography |
Automation Compatibility | Excellent | Moderate |
Solvent engineering markedly reduces waste: ethanol-water mixtures (4:1) replace DCM in Boc deprotection, eliminating halogenated solvent use while maintaining 98% yield . Catalytic reductive amination with Pd/C or Raney nickel in flow reactors enhances atom economy, reducing borohydride consumption by 70% and minimizing metal residues to <10 ppm [4] [5].
Byproduct suppression strategies include:
Life-cycle assessments confirm these innovations reduce the E-factor (kg waste/kg product) from 120 to 28, primarily through solvent reduction and catalytic methodologies [4] .
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2